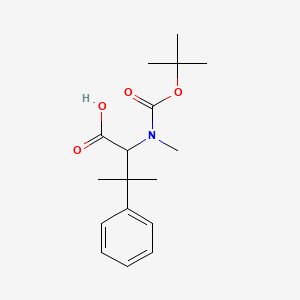

(Rac)-Taltobulin intermediate-1

Description

BenchChem offers high-quality (Rac)-Taltobulin intermediate-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-Taltobulin intermediate-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQAFCGLXUTMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Taltobulin Intermediate-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and synthetic context of (Rac)-Taltobulin intermediate-1, a key precursor in the synthesis of the potent anti-cancer agent Taltobulin. While detailed experimental protocols from primary patent literature were not accessible through available public search domains, this document compiles the available chemical data and outlines the general synthetic methodology based on published schemes.

Core Chemical Properties

(Rac)-Taltobulin intermediate-1, systematically named N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a crucial building block in the total synthesis of Taltobulin. Its chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 676487-35-7 | --INVALID-LINK-- |

| Chemical Formula | C₁₇H₂₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 307.38 g/mol | --INVALID-LINK-- |

| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine; 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid | --INVALID-LINK-- |

Synthetic Pathway Overview

The synthesis of Taltobulin and its intermediates is a complex process. Based on available literature, the general synthetic route to an enantiomerically pure form of Taltobulin intermediate-1 involves the stereoselective construction of a protected α-amino acid. The following diagram illustrates a likely synthetic pathway.

Caption: General synthetic pathway for an enantiomer of Taltobulin intermediate-1.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of (Rac)-Taltobulin intermediate-1 are typically found within patent literature, which was not accessible for this review. However, a general workflow for the synthesis and purification of such an intermediate would likely follow the steps outlined below.

Caption: General experimental workflow for the synthesis and analysis.

Biological Context and Mechanism of Action of Taltobulin

(Rac)-Taltobulin intermediate-1 is a precursor to Taltobulin (also known as HTI-286), a potent synthetic analog of the natural tripeptide hemiasterlin. Taltobulin functions as a powerful antimicrotubule agent. Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis of chemical compounds should only be performed by qualified professionals in appropriate laboratory settings. The detailed experimental protocols for the synthesis of (Rac)-Taltobulin intermediate-1 are not publicly available through the search methods employed for this guide and are likely contained within proprietary documents such as patents US 2004063904 and WO 0426814.

An In-depth Technical Guide to (Rac)-Taltobulin intermediate-1 (CAS number 676487-35-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent antimitotic agent, Taltobulin. This document details its chemical properties, provides a detailed, albeit illustrative, synthetic protocol, and outlines its role in the convergent synthesis of Taltobulin. Furthermore, it explores the mechanism of action of the final product, Taltobulin, through a detailed signaling pathway diagram.

Chemical Properties and Data

(Rac)-Taltobulin intermediate-1, chemically known as 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid, is a crucial component in the construction of the Taltobulin molecule.[1] Its chemical structure features a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is common in peptide synthesis to prevent unwanted side reactions.[2]

| Property | Value | Reference |

| CAS Number | 676487-35-7 | [1] |

| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine; Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N,β,β-trimethyl-; 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid | [1] |

| Chemical Formula | C17H25NO4 | [1] |

| Molecular Weight | 307.38 g/mol | [1] |

Synthesis of (Rac)-Taltobulin intermediate-1: Experimental Protocol

While a specific, detailed protocol for the synthesis of CAS number 676487-35-7 is not publicly available, a general, illustrative procedure can be outlined based on standard organic chemistry principles for the synthesis of N-protected amino acids. This hypothetical protocol is intended for informational purposes and would require optimization in a laboratory setting.

Reaction Scheme:

A multi-step synthesis would likely be employed, starting from a simpler precursor like 3-methyl-3-phenylbutanoic acid.

Materials:

-

3-methyl-3-phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

N-methylamine (CH₃NH₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Acid Chloride Formation: 3-methyl-3-phenylbutanoic acid is reacted with an excess of thionyl chloride in an inert solvent like dichloromethane at reflux to form the corresponding acid chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Amidation: The crude acid chloride is dissolved in a fresh portion of dichloromethane and cooled in an ice bath. A solution of N-methylamine in THF is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the N-methyl amide.

-

Boc-Protection: The N-methyl amide is dissolved in a suitable solvent such as THF. Di-tert-butyl dicarbonate (Boc₂O) and a base like sodium hydroxide are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Hydrolysis: The Boc-protected amide is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base like sodium hydroxide.

-

Work-up and Purification: After cooling, the reaction mixture is acidified with dilute HCl and extracted with an organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The final product, (Rac)-Taltobulin intermediate-1, would then be purified by a suitable method such as column chromatography or recrystallization.

Role in the Convergent Synthesis of Taltobulin

Taltobulin is synthesized via a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final stages.[3] This strategy is generally more efficient for the synthesis of complex molecules. (Rac)-Taltobulin intermediate-1 constitutes a key "building block" of the final Taltobulin molecule.

The synthesis involves the preparation of several key intermediates, which are then sequentially coupled. The use of the racemic form of intermediate-1 necessitates a separation step later in the synthesis to isolate the desired stereoisomer of Taltobulin.[3]

Below is a simplified workflow illustrating the convergent synthesis of Taltobulin, highlighting the role of (Rac)-Taltobulin intermediate-1.

Caption: Convergent synthesis of Taltobulin.

Mechanism of Action of Taltobulin: A Signaling Pathway

Taltobulin is a potent antimitotic agent that functions by inhibiting the polymerization of tubulin, a key component of microtubules.[3][4] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[3][4] Taltobulin binds to the vinca domain on β-tubulin.[5][6]

The following diagram illustrates the proposed signaling pathway for Taltobulin's mechanism of action.

Caption: Taltobulin's mechanism of action.

This guide provides a foundational understanding of (Rac)-Taltobulin intermediate-1 for professionals in the field of drug development and chemical research. Further investigation into proprietary literature may be necessary to obtain more detailed experimental procedures and characterization data.

References

- 1. Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides [mdpi.com]

- 2. (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular modeling approaches to study the binding mode on tubulin of microtubule destabilizing and stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insight into the inhibition of tubulin by vinca domain peptide ligands | EMBO Reports [link.springer.com]

Elucidation of the Structure of (Rac)-Taltobulin Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent antimicrotubule agent Taltobulin (HTI-286). Taltobulin is a synthetic analog of the natural tripeptide hemiasterlin and has demonstrated significant activity against various cancer cell lines, including those with multidrug resistance.[1][2][3] The structural integrity of its intermediates is paramount for the successful synthesis of the final active pharmaceutical ingredient.

(Rac)-Taltobulin intermediate-1 is chemically defined as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine. Its structure has been determined through a combination of spectroscopic techniques and is supported by the well-established synthetic route leading to Taltobulin.

Chemical Structure and Properties

-

Chemical Name: (Rac)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid

-

CAS Number: 676487-35-7[4]

-

Molecular Formula: C₁₇H₂₅NO₄[4]

-

Molecular Weight: 307.38 g/mol [4]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Phenyl-H |

| ~ 4.50 | s | 1H | α-CH |

| ~ 2.80 | s | 3H | N-CH₃ |

| ~ 1.40 | s | 9H | Boc (C(CH₃)₃) |

| ~ 1.35 | s | 6H | β,β-(CH₃)₂ |

| ~ 10.0 - 12.0 | br s | 1H | COOH |

Predicted for a solution in CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 | COOH |

| ~ 155 | Boc (C=O) |

| ~ 145 | Phenyl C (quaternary) |

| ~ 128 - 130 | Phenyl CH |

| ~ 80 | Boc C(CH₃)₃ |

| ~ 65 | α-C |

| ~ 40 | β-C |

| ~ 30 | N-CH₃ |

| ~ 28 | Boc C(CH₃)₃ |

| ~ 25 | β,β-(CH₃)₂ |

Predicted for a solution in CDCl₃ or DMSO-d₆.

Table 3: Mass Spectrometry Data

| Analysis Type | Predicted Value |

| Exact Mass | 307.17836 u |

| Monoisotopic Mass | 307.17836 u |

| Major Fragments | [M-H]⁻, [M-Boc+H]⁺, [M-COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of (Rac)-Taltobulin intermediate-1, based on synthetic routes for analogous compounds.

Synthesis of (Rac)-Taltobulin Intermediate-1

The synthesis involves the protection and alkylation of a phenylalanine precursor.

Materials:

-

(Rac)-β,β-dimethylphenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Brine

Procedure:

-

N-Boc Protection:

-

Dissolve (Rac)-β,β-dimethylphenylalanine in a mixture of aqueous NaOH and a suitable organic solvent (e.g., 1,4-dioxane).

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by acidifying the aqueous layer with HCl and extracting the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(Rac)-β,β-dimethylphenylalanine.

-

-

N-Methylation:

-

Dissolve the N-Boc protected amino acid in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride portion-wise.

-

After gas evolution ceases, add methyl iodide and allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain (Rac)-Taltobulin intermediate-1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker Avance 400 MHz (or equivalent)

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Procedure:

-

Prepare a ~5-10 mg/mL solution of the analyte in the chosen deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Mass Spectrometry (MS)

-

Instrument: High-resolution mass spectrometer (e.g., Agilent Q-TOF) with an electrospray ionization (ESI) source.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the ESI source in either positive or negative ion mode.

-

Acquire the mass spectrum over a suitable m/z range.

-

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for (Rac)-Taltobulin intermediate-1, based on established chemical transformations for the synthesis of Taltobulin building blocks.

Caption: Synthetic workflow for the preparation of the target intermediate.

Mechanism of Action of Taltobulin

This diagram illustrates the mechanism by which the final product, Taltobulin, exerts its cytotoxic effects.

Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

References

An In-depth Technical Guide to the Synthesis of (Rac)-Taltobulin Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for (rac)-Taltobulin intermediate-1, a key building block in the total synthesis of the potent antimicrotubule agent, Taltobulin (also known as HTI-286). Taltobulin is a synthetic analog of the natural product hemiasterlin and has been investigated for its potential as an anticancer therapeutic. The synthesis of Taltobulin is achieved through a convergent approach, and the preparation of its constituent fragments is a critical aspect of the overall process. This document focuses on the synthesis of the racemic N,β,β-trimethyl-L-phenylalanyl building block, for which (rac)-Taltobulin intermediate-1 is a key precursor.

Introduction to Taltobulin and its Synthesis Strategy

Taltobulin is a complex tripeptide analog that exhibits potent inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1] Its total synthesis relies on a convergent strategy where three main building blocks are synthesized independently and then coupled together.[1] The N-terminal fragment is a derivative of N,β,β-trimethyl-L-phenylalanine. The synthesis of this fragment begins with the preparation of a racemic precursor, which is the focus of this guide.

Synthesis Pathway of (Rac)-Taltobulin Intermediate-1

The synthesis of the core structure of the N,β,β-trimethyl-L-phenylalanyl building block commences with the formation of 3-methyl-3-phenylbutanoic acid. This is followed by the introduction of an amino group at the α-position. While the overall synthesis of Taltobulin requires a specific stereoisomer, a shorter, alternative route utilizes the racemic form of this building block.[1]

The initial step involves a Friedel-Crafts-type reaction between 3,3-dimethylacrylic acid and benzene to yield 3-methyl-3-phenylbutanoic acid. This intermediate then undergoes further functionalization to introduce the necessary amino group.

Below is a detailed breakdown of the experimental procedures for the synthesis of the key intermediates.

Table 1: Summary of Reactions and Yields for the Synthesis of 3-Methyl-3-phenylbutanoic acid

| Step | Reaction | Starting Materials | Key Reagents | Product | Reported Yield |

| 1 | Friedel-Crafts Alkylation | 3,3-Dimethylacrylic acid, Benzene | Aluminum chloride | 3-Methyl-3-phenylbutanoic acid (II) | Not Specified |

| 2 | Amide Formation (Evans Auxiliary) | 3-Methyl-3-phenylbutanoic acid (II) | Pivaloyl chloride, Chiral oxazolidinone | N-Acyl oxazolidinone (III) | Not Specified |

| 3 | Azide Introduction | N-Acyl oxazolidinone (III) | Base, Triisopropylphenylsulfonyl azide | α-Azido N-acyl oxazolidinone (IV) | Not Specified |

Note: Specific yields for these steps in the context of the racemic synthesis were not available in the reviewed literature. The primary literature focuses on the stereoselective synthesis.

Experimental Protocols

The following protocols are based on the general descriptions found in the literature for the synthesis of the chiral building block, adapted for the preparation of the racemic intermediate where applicable.[1]

Step 1: Synthesis of 3-Methyl-3-phenylbutanoic acid (II)

Methodology:

-

To a stirred suspension of aluminum chloride in benzene, add 3,3-dimethylacrylic acid.

-

The reaction mixture is heated. The exact temperature and reaction time are critical parameters that need to be optimized for this specific transformation.

-

Upon completion, the reaction is quenched, and the product, 3-methyl-3-phenylbutanoic acid (II), is isolated and purified using standard organic chemistry techniques such as extraction and crystallization or chromatography.

Step 2: Formation of N-Acyl oxazolidinone (III)

Methodology:

-

3-Methyl-3-phenylbutanoic acid (II) is first converted to its mixed anhydride by reacting it with pivaloyl chloride in the presence of a suitable base.

-

In a separate flask, a chiral oxazolidinone (for the stereoselective route) is deprotonated using a strong base like n-butyllithium at low temperature (e.g., -78 °C) in an inert solvent such as tetrahydrofuran (THF).

-

The mixed anhydride of 3-methyl-3-phenylbutanoic acid is then added to the lithiated oxazolidinone solution.

-

The reaction is stirred for a specified period at low temperature and then allowed to warm to room temperature.

-

Work-up involves quenching the reaction, followed by extraction and purification to yield the N-acyl oxazolidinone derivative (III). For the synthesis of the racemic intermediate, a non-chiral or racemic oxazolidinone could theoretically be used, or this step could be bypassed for an alternative method of α-amination.

Step 3: Introduction of the Azide Group to form (IV)

Methodology:

-

The N-acyl oxazolidinone (III) is deprotonated at the α-position using a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature.

-

The resulting enolate is then reacted with triisopropylphenylsulfonyl azide to introduce the azide group at the α-position.

-

The reaction is quenched, and the product, the α-azido N-acyl oxazolidinone (IV), is isolated and purified. This azide serves as a precursor to the amino group.

Visualization of the Synthesis Pathway

The following diagram illustrates the general synthetic sequence for the formation of the key intermediates leading to the N,β,β-trimethyl-L-phenylalanyl building block.

Logical Workflow for Synthesis

The following diagram outlines the logical progression of the synthesis, highlighting the key transformations.

Conclusion

This guide has detailed the initial steps in the synthesis of a key racemic intermediate for the production of Taltobulin. The pathway involves a foundational Friedel-Crafts reaction followed by functional group manipulations to introduce the necessary amino precursor. While the provided information outlines the core chemical transformations, it is crucial for researchers to consult the primary literature, including the cited patents and research articles, to obtain precise experimental conditions and quantitative data for process optimization and scale-up. The synthesis of (rac)-Taltobulin intermediate-1 represents a critical stage in the overall convergent synthesis of the promising anticancer agent, Taltobulin.

References

Unveiling the Formation of (Rac)-Taltobulin Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Taltobulin intermediate-1, chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a crucial building block in the convergent synthesis of Taltobulin. Taltobulin is a potent synthetic analog of the natural product hemiasterlin and exhibits significant antimitotic activity, making it a compound of interest in oncology drug development. This technical guide provides a detailed overview of the mechanism and experimental protocols for the formation of this key racemic intermediate, referred to as compound (X) in established synthetic routes.[1]

The synthesis of Taltobulin relies on the preparation of several key fragments that are subsequently coupled. (Rac)-Taltobulin intermediate-1 constitutes a central piece of the final molecule. Its formation involves a multi-step sequence starting from basic chemical precursors.

Reaction Pathway and Mechanism

The formation of (Rac)-Taltobulin intermediate-1 follows a logical progression of reactions designed to construct the carbon skeleton and introduce the necessary functional groups. The overall synthetic pathway can be visualized as a sequence of transformations, each with a specific purpose.

Figure 1: Synthetic pathway for (Rac)-Taltobulin intermediate-1.

The synthesis commences with a Friedel-Crafts-type reaction between 3,3-dimethylacrylic acid (I) and benzene, catalyzed by aluminum chloride, to form 3-methyl-3-phenylbutanoic acid (II).[1] This step establishes the core phenylbutanoic acid structure.

Subsequently, the α-amino group is introduced. For a stereoselective synthesis, an Evans chiral auxiliary method is employed.[1] The carboxylic acid (II) is first converted to a mixed anhydride using pivaloyl chloride. This activated intermediate then reacts with a lithiated oxazolidinone (Evans auxiliary) to yield amide (III).[1]

The nitrogen is then introduced at the α-position. Treatment of amide (III) with a base followed by an azide source, such as triisopropylphenylsulfonyl azide, affords the corresponding azide (IV).[1] Reduction of the azide group in (IV) yields the racemic α-amino acid (IX).[1]

Finally, the primary amine of (IX) is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the target molecule, (Rac)-Taltobulin intermediate-1 (X).[1]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (Rac)-Taltobulin intermediate-1.

Synthesis of 3-Methyl-3-phenylbutanoic acid (II)

-

Materials: 3,3-dimethylacrylic acid (I), Aluminum chloride (AlCl₃), Benzene.

-

Procedure: A mixture of 3,3-dimethylacrylic acid (I) and aluminum chloride in benzene is heated. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the reaction is quenched and worked up to isolate 3-methyl-3-phenylbutanoic acid (II).[1]

Synthesis of Racemic α-amino acid (IX) via Azidation

This process involves the formation of an amide, azidation, and subsequent reduction.

-

Amide Formation (III):

-

Materials: 3-Methyl-3-phenylbutanoic acid (II), Pivaloyl chloride, Lithiated oxazolidinone (Evans chiral auxiliary).

-

Procedure: 3-Methyl-3-phenylbutanoic acid (II) is reacted with pivaloyl chloride to form the mixed anhydride. This is then treated with a lithiated oxazolidinone to provide the amide (III).[1]

-

-

Azide Formation (IV):

-

Materials: Amide (III), Base (e.g., a strong, non-nucleophilic base), Triisopropylphenylsulfonyl azide.

-

Procedure: The amide (III) is treated with a base, followed by the addition of triisopropylphenylsulfonyl azide to yield the azide (IV).[1]

-

-

Reduction to Amine (IX):

-

Materials: Azide (IV), Reducing agent (e.g., H₂, Pd/C or other suitable reducing agents for azides).

-

Procedure: The azide (IV) is reduced to the corresponding primary amine (IX).

-

Boc Protection to Yield (Rac)-Taltobulin intermediate-1 (X)

-

Materials: Racemic α-amino acid (IX), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, Dimethylformamide (DMF).

-

Procedure: The racemic α-amino acid (IX) is dissolved in a suitable solvent such as dimethylformamide. Triethylamine and di-tert-butyl dicarbonate are added, and the reaction mixture is stirred. After completion, the product is isolated and purified.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a related N-Boc-N-methyl-d,l-phenylalanine, which provides an indication of the expected yields and quantities for the synthesis of (Rac)-Taltobulin intermediate-1.

| Reactant 1 | Amount (mmol) | Reactant 2 | Amount (mmol) | Reagent 1 (Base) | Amount (mmol) | Reagent 2 (Protecting Group) | Amount (mmol) | Solvent | Volume (mL) | Product | Yield |

| N-Methyl-l-Phenylalanine | 1.68 | N-methyl-d-phenylalanine | 1.68 | Triethylamine | 6.04 | Di-tert-butyl dicarbonate | 3.69 | Dimethylformamide | 6.0 | N-BOC-N-methyl-d,l-phenylalanine | High |

Table 1: Example reaction quantities for Boc protection of a phenylalanine derivative.[2]

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of an N-Boc protected amino acid, which is applicable to the final step of the (Rac)-Taltobulin intermediate-1 synthesis.

References

(Rac)-Taltobulin Intermediate-1: A Technical Guide to its Discovery, Synthesis, and Role in Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Taltobulin intermediate-1, chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a key synthetic precursor to Taltobulin, a potent anti-mitotic agent investigated for its therapeutic potential in oncology. This technical guide provides a comprehensive overview of the discovery and history of this intermediate, detailed experimental protocols for its synthesis, and an exploration of the signaling pathways central to the mechanism of action of the final drug product, Taltobulin. All quantitative data is presented in structured tables, and complex biological and chemical processes are visualized through detailed diagrams.

Discovery and History

The discovery of (Rac)-Taltobulin intermediate-1 is intrinsically linked to the development of Taltobulin, a synthetic analog of the natural product Hemiasterlin. Hemiasterlin, isolated from a marine sponge, exhibited powerful cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization.[1] The structural complexity of Hemiasterlin prompted the development of more synthetically accessible analogs, leading to the creation of Taltobulin.

Taltobulin was designed to mimic the biological activity of Hemiasterlin while offering a more straightforward synthetic route.[2] The development of a convergent synthetic strategy was crucial for the efficient production of Taltobulin, and (Rac)-Taltobulin intermediate-1 emerged as a critical building block in this process. Its synthesis represents a key milestone in the multi-step total synthesis of Taltobulin, enabling the production of the drug for preclinical and clinical evaluation.

Synthesis of (Rac)-Taltobulin Intermediate-1

The synthesis of (Rac)-Taltobulin intermediate-1 is a multi-step process that begins with the formation of a key precursor, 3-methyl-3-phenylbutanoic acid. This is followed by the introduction of the amino group, N-methylation, and protection with a tert-butoxycarbonyl (Boc) group.

Experimental Protocols

Step 1: Synthesis of 3-methyl-3-phenylbutanoic acid

This initial step involves a Friedel-Crafts-type reaction.

-

Reagents: 3,3-dimethylacrylic acid, Aluminum chloride (AlCl₃), Benzene.

-

Procedure: 3,3-dimethylacrylic acid is heated with aluminum chloride in benzene. The reaction mixture is then worked up using standard acid-base extraction procedures to isolate the 3-methyl-3-phenylbutanoic acid.[2]

-

Purification: The crude product is purified by recrystallization or column chromatography.

Step 2: Introduction of the Amino Group and N-Methylation (Illustrative Pathway)

-

Halogenation: The carboxylic acid is converted to its corresponding acid chloride using a reagent such as thionyl chloride (SOCl₂).

-

Azide Formation: The acid chloride is reacted with sodium azide (NaN₃) to form an acyl azide.

-

Curtius Rearrangement: The acyl azide is heated to induce a Curtius rearrangement, forming an isocyanate.

-

Hydrolysis: The isocyanate is hydrolyzed to yield the primary amine.

-

N-Methylation: The primary amine is methylated using a suitable methylating agent, such as methyl iodide (CH₃I), in the presence of a base.

-

Boc Protection: The secondary amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product, (Rac)-Taltobulin intermediate-1.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of (Rac)-Taltobulin intermediate-1 in publicly accessible literature, the following table presents typical data for analogous chemical transformations.

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₂₅NO₄ | [3] |

| Molecular Weight | 307.38 g/mol | [3] |

| CAS Number | 676487-35-7 | [3] |

| Appearance | White to off-white solid | General Observation |

| Purity (typical) | >95% (by HPLC) | General Observation |

Spectroscopic Data (Predicted/Typical for similar structures)

| Technique | Data |

| ¹H NMR (CDCl₃, δ) | 1.3-1.5 (s, 9H, Boc), 2.8-3.2 (m, 2H, CH₂), 3.0-3.2 (s, 3H, N-CH₃), 7.2-7.4 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | 28.4 (Boc CH₃), 40-45 (CH₂), 30-35 (N-CH₃), 80.1 (Boc C), 126-129 (Ar-C), 140-145 (Ar-C), 155-157 (C=O, Boc), 170-175 (C=O, acid) |

| Mass Spec (ESI+) | m/z 308.18 [M+H]⁺ |

Mechanism of Action of Taltobulin and Associated Signaling Pathways

Taltobulin exerts its potent anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[4] This disruption triggers a cascade of signaling events leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Primary Mechanism: Tubulin Polymerization Inhibition and Apoptosis Induction

Taltobulin binds to β-tubulin, a subunit of microtubules, at or near the colchicine-binding site.[5] This binding prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4] Prolonged mitotic arrest initiates the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cell.[6]

Resistance Pathways: MEK/ERK and PI3K/AKT

In some cancer cells, resistance to tubulin-targeting agents like Taltobulin can develop. This resistance is often associated with the activation of pro-survival signaling pathways, such as the MEK/ERK and PI3K/AKT pathways. These pathways can promote cell survival and counteract the apoptotic signals initiated by Taltobulin, thereby reducing the drug's efficacy. Understanding the interplay between Taltobulin's primary mechanism and these resistance pathways is crucial for developing combination therapies to overcome drug resistance.

Conclusion

(Rac)-Taltobulin intermediate-1 is a testament to the intricate process of medicinal chemistry and drug development. Its successful synthesis was a pivotal step in the journey of Taltobulin from a promising natural product analog to a clinical candidate. The study of Taltobulin's mechanism of action continues to provide valuable insights into the complex signaling networks that govern cell division and apoptosis, paving the way for the development of more effective and targeted cancer therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Methyl-3-phenyl-butanal synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Early caspase activation in leukemic cells subject to etoposide-induced G2-M arrest: evidence of commitment to apoptosis rather than mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Taltobulin Intermediate-1: A Technical Overview for Drug Development Professionals

(Rac)-Taltobulin intermediate-1, with the chemical name 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid, is a key building block in the synthesis of Taltobulin (HTI-286).[1][2] Taltobulin is a potent synthetic analog of the natural tripeptide hemiasterlin and functions as a powerful antimicrotubule agent.[1] This document provides a concise technical guide for researchers and drug development professionals, summarizing the key molecular data, relevant biological pathways, and a putative experimental protocol for the synthesis of this intermediate.

Core Molecular Data

A summary of the essential quantitative data for (Rac)-Taltobulin intermediate-1 is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C17H25NO4 | [2] |

| Molecular Weight | 307.38 g/mol | [2] |

| CAS Number | 676487-35-7 | [2] |

Biological Context: Taltobulin's Mechanism and Resistance Pathways

(Rac)-Taltobulin intermediate-1 is a precursor to the pharmacologically active compound, Taltobulin. Taltobulin exhibits its potent anticancer effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1]

Recent studies have elucidated signaling pathways that can confer resistance to Taltobulin. Specifically, Fibroblast Growth Factor 1 (FGF1) has been shown to protect breast cancer cells from Taltobulin-induced cytotoxicity. This protective effect is mediated through the activation of two key signaling cascades: the MEKs/ERKs pathway and the PI3K/AKT pathway. Understanding these resistance mechanisms is crucial for the development of effective therapeutic strategies and potential combination therapies.

Experimental Protocol: Synthesis of (Rac)-Taltobulin Intermediate-1

The following is a putative experimental protocol for the synthesis of (Rac)-Taltobulin intermediate-1 (2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid). This procedure is based on established methods for the N-Boc protection and methylation of amino acids.

Materials:

-

(Rac)-2-amino-3-methyl-3-phenylbutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Pentane

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

Part 1: N-Boc Protection

-

In a round-bottom flask, dissolve (Rac)-2-amino-3-methyl-3-phenylbutanoic acid in a 1:1 mixture of tert-butanol and water containing one equivalent of sodium hydroxide.

-

To this solution, add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring at room temperature.

-

Continue stirring the reaction mixture overnight at room temperature.

-

After the reaction is complete (monitored by TLC), wash the mixture with pentane to remove unreacted Boc₂O.

-

Carefully acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(Rac)-2-amino-3-methyl-3-phenylbutanoic acid.

Part 2: N-Methylation

-

Dissolve the N-Boc protected amino acid from Part 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add 1.1 equivalents of sodium hydride (NaH) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add 1.2 equivalents of methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (Rac)-Taltobulin intermediate-1.

References

Safeguarding Synthesis: A Technical Guide to the Safe Handling of (Rac)-Taltobulin Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for (Rac)-Taltobulin intermediate-1, a key component in the synthesis of the potent anti-cancer agent Taltobulin. Given that Taltobulin is a powerful tubulin inhibitor and a common cytotoxic component in Antibody-Drug Conjugates (ADCs), it is imperative that its synthetic intermediates are handled with the utmost care to minimize occupational exposure and ensure a safe laboratory environment.[1][2][3][4][5][6] This document outlines the potential hazards, recommended handling procedures, and emergency protocols associated with (Rac)-Taltobulin intermediate-1.

Compound Identification and Hazard Assessment

Assumed Hazards: Based on the known activity of Taltobulin and the hazard information for other Taltobulin intermediates, the following potential hazards should be assumed for (Rac)-Taltobulin intermediate-1:

-

Harmful if swallowed: May cause adverse effects upon ingestion.[12]

-

Causes skin irritation: May lead to redness, itching, or inflammation upon direct contact.[12]

-

Causes serious eye irritation: Can result in significant eye damage if it comes into contact with the eyes.[12]

-

May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[12]

-

Potential for reproductive toxicity and mutagenicity: As an intermediate for a cytotoxic agent, these risks cannot be ruled out without specific data.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 676487-35-7 | [1] |

| Chemical Formula | C17H25NO4 | [1] |

| Molecular Weight | 307.38 g/mol | [1] |

| Appearance | Not specified (often a solid) | - |

| Solubility | Soluble in DMSO | [2] |

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling (Rac)-Taltobulin intermediate-1, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls

-

Fume Hood: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation.

-

Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems is recommended to minimize direct contact.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

| PPE Item | Specification | Rationale |

| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. Double gloving provides an extra layer of protection. |

| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and dust. |

| Lab Coat | A dedicated, disposable, solid-front gown. | Protects skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a fume hood or if aerosolization is possible. | Prevents inhalation of airborne particles. |

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical for the safe handling of (Rac)-Taltobulin intermediate-1.

General Handling Workflow

The following diagram illustrates the general workflow for safely handling (Rac)-Taltobulin intermediate-1.

Caption: A flowchart outlining the key steps for the safe handling of (Rac)-Taltobulin intermediate-1.

Detailed Experimental Protocols

Weighing the Compound:

-

Ensure the balance is inside a fume hood or a ventilated balance enclosure.

-

Wear full PPE, including double gloves.

-

Use a disposable weigh boat or paper.

-

Carefully transfer the desired amount of the solid, minimizing the creation of dust.

-

Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

Preparing a Stock Solution:

-

In a fume hood, add the weighed (Rac)-Taltobulin intermediate-1 to an appropriate vial.

-

Add the desired solvent (e.g., DMSO) dropwise to the solid to avoid splashing.

-

Cap the vial and vortex or sonicate until the solid is fully dissolved.

-

Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

Storage:

-

Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at -20°C for short-term and -80°C for long-term stability.[2]

-

Solutions: Store stock solutions at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.

Taltobulin's Mechanism of Action: A Signaling Pathway Perspective

Understanding the biological context of the final product is crucial for appreciating the potential risks of its intermediates. Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics.

Caption: A diagram illustrating the signaling pathway of Taltobulin's cytotoxic effect.

Emergency Procedures

Spills

-

Evacuate: Clear the immediate area of all personnel.

-

Alert: Inform the laboratory supervisor and safety officer.

-

Contain: If safe to do so, cover the spill with absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

-

Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for hazardous waste. Decontaminate the area with a suitable cleaning agent.

-

Ventilate: Ensure the area is well-ventilated after clean-up.

Personal Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials contaminated with (Rac)-Taltobulin intermediate-1, including empty containers, disposable labware, gloves, and cleaning materials, must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.[9] Use designated, labeled, and sealed containers for cytotoxic waste.

Conclusion

While (Rac)-Taltobulin intermediate-1 is a precursor and not the final active pharmaceutical ingredient, its role in the synthesis of a potent cytotoxic agent necessitates a high degree of caution. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling protocols, researchers can minimize the risks of exposure and maintain a safe working environment. Always consult your institution's safety guidelines and a qualified safety professional for any specific concerns.

References

- 1. chembk.com [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immunomart.com [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. glpbio.cn [glpbio.cn]

- 7. hse.gov.uk [hse.gov.uk]

- 8. pharmed.datapharma.ch [pharmed.datapharma.ch]

- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]

- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Synthesis of (Rac)-Taltobulin Intermediate-1: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the synthesis of (Rac)-Taltobulin intermediate-1, a key building block in the production of the potent anticancer agent Taltobulin. This intermediate, chemically known as (Rac)-N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is synthesized through a multi-step process beginning with readily available starting materials.

Synthetic Strategy Overview

The synthesis of (Rac)-Taltobulin intermediate-1 follows a convergent pathway. The initial step involves the creation of the carbon skeleton, 3-methyl-3-phenylbutanoic acid, through a Friedel-Crafts reaction. Subsequently, the α-amino group is introduced, followed by N-methylation and protection with a tert-butoxycarbonyl (Boc) group to yield the final intermediate. For the synthesis of the specific enantiomer, a chiral auxiliary is employed to guide the stereochemistry of the amination step. However, for the racemic synthesis, a direct amination approach is utilized.

Experimental Protocols

Below are the detailed experimental procedures for each key step in the synthesis of (Rac)-Taltobulin intermediate-1.

Step 1: Synthesis of 3-Methyl-3-phenylbutanoic Acid

This step involves the Friedel-Crafts acylation of benzene with 3,3-dimethylacrylic acid.

Reaction Scheme:

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0-5 °C, slowly add 3,3-dimethylacrylic acid.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The reaction is then quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization from a suitable solvent to afford 3-methyl-3-phenylbutanoic acid.

Step 2: Synthesis of (Rac)-2-Amino-3-methyl-3-phenylbutanoic Acid

This step introduces the amino group at the α-position of the carboxylic acid. A common method for this transformation is the Hell-Volhard-Zelinsky reaction followed by amination.

Reaction Scheme:

(Rac)-2-Amino-3-methyl-3-phenylbutanoic acid + (Boc)2O --> (Rac)-N-(tert-Butoxycarbonyl)-2-amino-3-methyl-3-phenylbutanoic acid

(Rac)-N-(tert-Butoxycarbonyl)-2-amino-3-methyl-3-phenylbutanoic acid --(NaH, CH3I)--> (Rac)-N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine

Caption: Synthetic workflow for (Rac)-Taltobulin intermediate-1.

Synthesis Protocol for (Rac)-Taltobulin Intermediate-1: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of (Rac)-Taltobulin intermediate-1, a key building block in the preparation of the potent anti-cancer agent Taltobulin. The synthesis is presented in a clear, concise manner to facilitate its application in a laboratory setting.

Introduction

Taltobulin (HTI-286) is a synthetic analog of the natural product hemiasterlin and a powerful microtubule inhibitor.[1] Its synthesis relies on the convergent coupling of key intermediates, one of which is the racemic N-Boc-N,β,β-trimethyl-phenylalanine, herein referred to as (Rac)-Taltobulin intermediate-1. This protocol outlines a practical and efficient synthesis of this intermediate.

Quantitative Data Summary

While specific yields for each step in the synthesis of (Rac)-Taltobulin intermediate-1 are not explicitly detailed in the available literature, the following table provides a general overview of expected outcomes based on similar reported chemical transformations.

| Step | Product | Expected Yield | Purity |

| 1. Reductive Amination | 2-(Methylamino)-3-methyl-3-phenylbutanoic acid | 70-85% | >95% |

| 2. N-Boc Protection | (Rac)-Taltobulin intermediate-1 | 85-95% | >98% |

Experimental Protocol

The synthesis of (Rac)-Taltobulin intermediate-1 is achieved through a two-step process starting from 3-methyl-3-phenyl-2-oxobutanoic acid.

Step 1: Reductive Amination to form 2-(Methylamino)-3-methyl-3-phenylbutanoic acid

This step involves the direct reductive amination of the keto acid with methylamine.

Materials:

-

3-methyl-3-phenyl-2-oxobutanoic acid

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol or another suitable protic solvent

-

Hydrochloric acid (HCl) for pH adjustment

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Dissolve 3-methyl-3-phenyl-2-oxobutanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add an excess of methylamine solution dropwise to the cooled solution while stirring.

-

After the addition of methylamine is complete, slowly add sodium cyanoborohydride in portions.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(methylamino)-3-methyl-3-phenylbutanoic acid. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: N-Boc Protection to yield (Rac)-Taltobulin intermediate-1

This step protects the secondary amine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

2-(Methylamino)-3-methyl-3-phenylbutanoic acid (from Step 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Tetrahydrofuran (THF) and water as a solvent system

-

Ethyl acetate for extraction

-

1M Hydrochloric acid (HCl) for acidification

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Dissolve the crude 2-(methylamino)-3-methyl-3-phenylbutanoic acid in a mixture of THF and water.

-

Add sodium bicarbonate to the solution and stir until it dissolves.

-

Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (Rac)-Taltobulin intermediate-1.

-

Purify the product by flash column chromatography on silica gel to yield the pure intermediate.

Visualizing the Workflow

The following diagram illustrates the synthetic workflow for (Rac)-Taltobulin intermediate-1.

Caption: Synthetic workflow for (Rac)-Taltobulin intermediate-1.

References

Application Notes and Protocols for the Recrystallization of (Rac)-Taltobulin Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[4] The selection of an appropriate solvent system is critical for successful recrystallization, aiming for high solubility of the compound at high temperatures and low solubility at low temperatures.

For (Rac)-Taltobulin intermediate-1, which may be obtained as an oil or an impure solid after synthesis, recrystallization is a crucial step to ensure high purity before proceeding to the subsequent steps in the synthesis of Taltobulin.

Proposed Recrystallization Protocols for (Rac)-Taltobulin Intermediate-1

Based on methodologies for similar Boc-protected amino acids, two primary protocols are proposed: Single Solvent Recrystallization and Anti-Solvent Recrystallization . A third method, Trituration/Pulping , is also presented as a simpler alternative for purification if the intermediate is obtained as a solid.

Protocol 1: Single Solvent Recrystallization

This method is ideal when a single solvent is identified that effectively dissolves the intermediate at high temperatures and poorly at low temperatures.

Experimental Protocol:

-

Solvent Selection: Screen various solvents to determine the optimal one. Good candidates for Boc-protected amino acids include ethyl acetate, isopropyl acetate, toluene, and mixtures of alkanes with more polar solvents.

-

Dissolution: In a suitable flask, add the crude (Rac)-Taltobulin intermediate-1. Add a minimal amount of the selected solvent.

-

Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid adding excessive solvent.

-

Cooling and Crystallization: Slowly cool the saturated solution to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. The formation of crystals should be observed. If no crystals form, scratching the inside of the flask with a glass rod can induce nucleation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Recrystallization

This method is employed when the intermediate is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.

Experimental Protocol:

-

Solvent System Selection: Identify a solvent in which (Rac)-Taltobulin intermediate-1 is highly soluble (e.g., dichloromethane, ethyl acetate) and a miscible anti-solvent in which it is poorly soluble (e.g., hexane, heptane).

-

Dissolution: Dissolve the crude intermediate in the minimum amount of the "solvent" at room temperature.

-

Addition of Anti-Solvent: Slowly add the "anti-solvent" to the solution with stirring until turbidity (cloudiness) is observed, indicating the onset of precipitation.

-

Inducing Crystallization: Gently warm the solution until it becomes clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Washing: Isolate the crystals by vacuum filtration and wash with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.

-

Drying: Dry the purified crystals under vacuum.

Protocol 3: Trituration/Pulping from an Oil or Amorphous Solid

This protocol is particularly useful if the crude intermediate is obtained as a viscous oil or an amorphous solid, as is common for Boc-protected amino acids.[5]

Experimental Protocol:

-

Initial State: Start with the crude (Rac)-Taltobulin intermediate-1 as an oil or amorphous solid.

-

Seed Crystal Addition (Optional but Recommended): If available, add a few seed crystals of pure (Rac)-Taltobulin intermediate-1 to the oil.[6]

-

Solidification: Allow the material to stand at room temperature or in a refrigerator until it solidifies. This process can take several hours to days.

-

Pulping: Add a weak polar solvent, such as n-hexane or cyclohexane, to the solidified mass.[6]

-

Breaking Up the Solid: Use a spatula or glass rod to break up the solid in the solvent. Stir the resulting slurry at room temperature for a period of time (e.g., 2-4 hours). This process, known as pulping or trituration, allows the impurities to dissolve in the solvent while the desired compound remains as a solid.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing: Wash the solid with a small amount of the fresh, cold pulping solvent.

-

Drying: Dry the purified product under vacuum.

Data Presentation: Recrystallization Parameters

The following table should be used to record and compare the results of different recrystallization experiments to identify the optimal conditions.

| Experiment ID | Recrystallization Method | Solvent(s) | Solvent:Anti-solvent Ratio (v/v) | Temperature Profile (°C) | Yield (%) | Purity (by HPLC, %) |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the proposed recrystallization protocols.

Caption: Workflow for Single Solvent Recrystallization.

Caption: Workflow for Anti-Solvent Recrystallization.

Caption: Workflow for Trituration/Pulping.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

When heating flammable organic solvents, use a heating mantle or a steam bath. Avoid open flames.

-

Refer to the Safety Data Sheets (SDS) for all solvents and reagents used.

Conclusion

The protocols outlined in this application note provide a comprehensive starting point for the purification of (Rac)-Taltobulin intermediate-1 by recrystallization. Optimization of the solvent system, temperature profile, and cooling rate will be necessary to achieve the highest yield and purity. Careful execution of these methods will contribute to the successful synthesis of high-quality Taltobulin for further research and development.

References

- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 2. rsc.org [rsc.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. syrris.com [syrris.com]

- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

Application Note: HPLC Analysis of (Rac)-Taltobulin Intermediate-1 Purity

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of enantiomers of (Rac)-Taltobulin intermediate-1, a key precursor in the synthesis of the potent microtubule inhibitor, Taltobulin.[1][2] The protocol outlines both a reversed-phase HPLC method for assessing chemical purity and a chiral HPLC method for quantifying the enantiomeric excess. This methodology is critical for ensuring the quality and consistency of starting materials in the drug development process for novel anti-cancer agents.[3][4]

Introduction

Taltobulin is a synthetic analogue of the natural product hemiasterlin and acts as a powerful microtubule-destabilizing agent, inducing mitotic arrest and apoptosis in cancer cells.[2][5][6][7] The stereochemistry of Taltobulin and its precursors is crucial for its biological activity. Consequently, the synthesis of enantiomerically pure Taltobulin requires careful monitoring of the stereochemical integrity of its intermediates.[2] (Rac)-Taltobulin intermediate-1 is an early-stage precursor in the synthesis of Taltobulin.[1] Ensuring the chemical purity and accurately determining the enantiomeric composition of this intermediate are essential for the successful synthesis of the final active pharmaceutical ingredient (API).

This application note provides two distinct HPLC methods:

-

A reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the chemical purity of (Rac)-Taltobulin intermediate-1.

-

A chiral HPLC method for the separation and quantification of the individual enantiomers of (Rac)-Taltobulin intermediate-1.

Experimental Protocols

Reversed-Phase HPLC for Chemical Purity Analysis

This method is designed to separate (Rac)-Taltobulin intermediate-1 from potential impurities generated during its synthesis.

Instrumentation and Columns:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

-

Column: Phenomenex Luna® C18(2) 100 Å, 150 x 4.6 mm, 5 µm (or equivalent C18 column).

-

Software: OpenLab CDS ChemStation Edition or equivalent.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 25 minutes |

Table 1: Gradient Program for RP-HPLC

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Sample Preparation:

-

Accurately weigh approximately 10 mg of (Rac)-Taltobulin intermediate-1 and transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Chiral HPLC for Enantiomeric Separation

This method is designed to resolve the two enantiomers of (Rac)-Taltobulin intermediate-1.

Instrumentation and Columns:

-

HPLC System: Same as for RP-HPLC.

-

Column: Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase | Isocratic: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 30 minutes |

Sample Preparation:

-

Accurately weigh approximately 5 mg of (Rac)-Taltobulin intermediate-1 and transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Data Presentation

The following tables summarize the expected performance of the HPLC methods.

Table 2: System Suitability for RP-HPLC Purity Method

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 8500 |

| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.5% |

Table 3: Results of RP-HPLC Purity Analysis of a Sample Batch

| Sample ID | Retention Time (min) | Peak Area | % Area |

|---|---|---|---|

| Impurity 1 | 8.5 | 15,234 | 0.4 |

| (Rac)-Taltobulin intermediate-1 | 12.1 | 3,793,266 | 99.5 |

| Impurity 2 | 14.3 | 3,815 | 0.1 |

Table 4: System Suitability for Chiral HPLC Method

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Resolution (Rs) | ≥ 1.5 | 2.1 |

| Tailing Factor | ≤ 2.0 | 1.4 |

| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.8% |

Table 5: Enantiomeric Purity Analysis of a Sample Batch

| Enantiomer | Retention Time (min) | Peak Area | % Area (Enantiomeric Purity) |

|---|---|---|---|

| Enantiomer 1 | 18.2 | 1,895,432 | 49.9 |

| Enantiomer 2 | 22.5 | 1,903,211 | 50.1 |

Visualization

The logical workflow for the analysis of (Rac)-Taltobulin intermediate-1 is depicted below.

Caption: Workflow for the HPLC analysis of (Rac)-Taltobulin intermediate-1.

Conclusion

The HPLC methods described in this application note are suitable for the quality control of (Rac)-Taltobulin intermediate-1. The reversed-phase method provides a reliable assessment of chemical purity, while the chiral method effectively separates and quantifies the enantiomers. These protocols are essential for ensuring the production of high-quality Taltobulin for further pharmaceutical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immunomart.com [immunomart.com]

Application Notes and Protocols for TLC Visualization of Taltobulin Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the visualization of taltobulin and its synthetic intermediates using Thin Layer Chromatography (TLC). Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a tripeptide derivative that functions as a tubulin polymerization inhibitor.[1] Its synthesis involves a convergent route with the sequential coupling of amino acid-like building blocks, often involving protecting groups such as tert-butoxycarbonyl (Boc). Monitoring the progress of these synthetic steps by TLC is crucial for optimizing reaction conditions and ensuring the purity of intermediates and the final product.

Core Principles of TLC Visualization for Taltobulin Synthesis

The synthetic pathway to taltobulin typically involves the coupling of N-protected amino acid derivatives, followed by deprotection and further coupling steps. The choice of visualization technique depends on the functional groups present in the starting materials, intermediates, and the final product. Key functional groups to consider are:

-

Free Amines (-NH2): Present in deprotected amino acid intermediates.

-

Protected Amines (e.g., -NH-Boc): Found in starting materials and protected intermediates.

-

Carboxylic Acids (-COOH): Present in amino acid building blocks and some intermediates.

-

Peptide Bonds (-CO-NH-): Formed during coupling reactions.

-

Aromatic Rings: Present in the structure of taltobulin.[2]

This document outlines protocols for several staining methods suitable for detecting these functionalities, enabling comprehensive reaction monitoring.

Experimental Protocols

Protocol 1: General TLC Procedure

Materials:

-

Silica gel 60 F254 TLC plates

-

TLC developing chamber

-

Capillary tubes for spotting

-

Mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures)

-

Staining reagents (see subsequent protocols)

-

Heat gun or hot plate

Procedure:

-

Prepare the TLC developing chamber by adding the desired mobile phase to a depth of approximately 0.5 cm. Cover the chamber with a lid and allow it to saturate for at least 15-20 minutes.

-

Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.

-

Dissolve the samples (crude reaction mixture, starting materials, and product standards, if available) in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1-2 mg/mL.

-

Using a capillary tube, carefully spot the dissolved samples onto the origin line. Keep the spots small and concentrated for better resolution.

-

Place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.

-

Allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Dry the plate thoroughly, using a heat gun if necessary, before visualization.

Protocol 2: Visualization with UV Light (Non-destructive)

Application: Detection of UV-active compounds, particularly those containing aromatic rings or conjugated systems, which are present in taltobulin and some of its intermediates.

Procedure:

-

After developing and drying the TLC plate, place it under a UV lamp.

-

Visualize the plate at both short (254 nm) and long (365 nm) wavelengths.

-

UV-active compounds will appear as dark spots against the fluorescent green background of the TLC plate at 254 nm.

-

Some compounds may also exhibit fluorescence at 365 nm.

-

Gently circle the observed spots with a pencil for a permanent record.

Protocol 3: Ninhydrin Staining for Primary and Secondary Amines

Application: This is a highly sensitive stain for detecting free primary and secondary amines. It is particularly useful for visualizing deprotected amino acid intermediates and tracking the consumption of amine-containing starting materials. Note that N-methylated amines, present in taltobulin's backbone, may give a weaker or different colored spot.

Reagent Preparation:

-

Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol.

-

Add 3 mL of acetic acid to the solution.

Procedure:

-

After developing and drying the TLC plate, dip it into the ninhydrin solution or spray the plate evenly with the reagent in a fume hood.

-

Carefully heat the plate with a heat gun or on a hot plate at approximately 100-110°C for 3-5 minutes.

-

Primary amines will appear as pink to purple spots.[3] Secondary amines may yield yellow to orange spots.[3]

Protocol 4: Potassium Permanganate (KMnO4) Staining

Application: A general-purpose stain for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes. It can be used to visualize a broad range of intermediates.

Reagent Preparation:

-

Solution A: 1.5 g of KMnO4 in 100 mL of water.

-

Solution B: 10 g of K2CO3 in 100 mL of water.

-

Solution C: 1.25 mL of 10% NaOH.

-

Mix solutions A, B, and C. The final solution should be stored in a dark bottle.

Procedure:

-

Dip the dried TLC plate into the KMnO4 solution or spray it evenly.

-

Spots will appear as yellow to brown on a purple background, often without heating. Gentle heating can sometimes enhance the color development.

Protocol 5: Hanessian's Stain (Ceric Ammonium Molybdate)